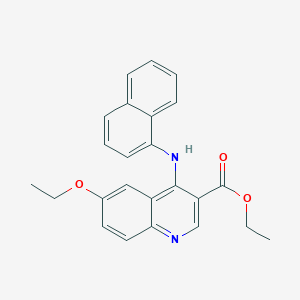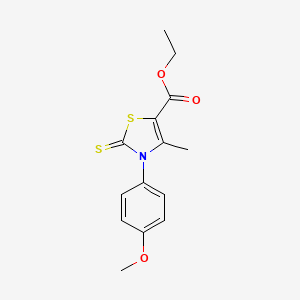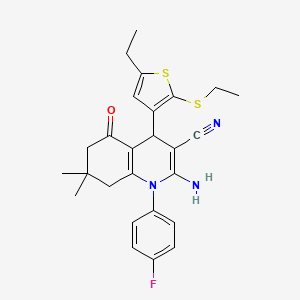
Ethyl 6-ethoxy-4-(naphthalen-1-ylamino)quinoline-3-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 6-ethoxy-4-(naphthalen-1-ylamino)quinoline-3-carboxylate is a complex organic compound with a fused quinoline and naphthalene ring system. Let’s break down its structure:
Quinoline Ring: The quinoline core consists of a bicyclic aromatic ring system containing a pyridine ring fused to a benzene ring.
Naphthalene Ring: The naphthalene moiety is a polycyclic aromatic hydrocarbon composed of two fused benzene rings.
Preparation Methods
Synthetic Routes: One synthetic route involves the condensation of 6-aminoquinoline with ethyl 3-ethoxy-2-oxo-2H-chromene-4-carboxylate, followed by cyclization to form the quinoline ring system . The detailed reaction conditions and mechanisms would require further investigation.
Chemical Reactions Analysis
Reactivity: Ethyl 6-ethoxy-4-(naphthalen-1-ylamino)quinoline-3-carboxylate likely undergoes various chemical reactions due to its functional groups. These reactions may include:
Oxidation: Oxidative processes could modify the ethoxy group or the quinoline ring.
Reduction: Reduction reactions may target the carbonyl group or other functional moieties.
Substitution: Substituents on the quinoline or naphthalene ring may be replaced by nucleophiles.
Cyclization: Intramolecular cyclization could lead to diverse products.
Common Reagents and Conditions: Specific reagents and conditions would depend on the desired transformation. Common reagents include oxidants (e.g., KMnO₄), reducing agents (e.g., NaBH₄), and Lewis acids (e.g., AlCl₃). Reaction conditions vary based on the reaction type.
Scientific Research Applications
Biologically Active Compounds: Indole derivatives, such as this compound, have gained attention for their biological activities
Anticancer Properties: Investigation into its effects on cancer cells.
Antimicrobial Activity: Evaluation against microbes.
Therapeutic Potential: Exploration of its role in treating disorders.
Mechanism of Action
The exact mechanism by which Ethyl 6-ethoxy-4-(naphthalen-1-ylamino)quinoline-3-carboxylate exerts its effects remains an area of active research. It likely interacts with specific molecular targets or pathways, influencing cellular processes.
Comparison with Similar Compounds
While direct comparisons are scarce, we can highlight its uniqueness by contrasting it with related quinoline or naphthalene derivatives. Further studies may reveal additional compounds with similar structures.
Properties
Molecular Formula |
C24H22N2O3 |
|---|---|
Molecular Weight |
386.4 g/mol |
IUPAC Name |
ethyl 6-ethoxy-4-(naphthalen-1-ylamino)quinoline-3-carboxylate |
InChI |
InChI=1S/C24H22N2O3/c1-3-28-17-12-13-21-19(14-17)23(20(15-25-21)24(27)29-4-2)26-22-11-7-9-16-8-5-6-10-18(16)22/h5-15H,3-4H2,1-2H3,(H,25,26) |
InChI Key |
SJSRTHULBJTROI-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC2=C(C(=CN=C2C=C1)C(=O)OCC)NC3=CC=CC4=CC=CC=C43 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![5,7-Dimethyl-2-(3-methylphenyl)-1,3-diazatricyclo[3.3.1.1~3,7~]decan-6-ol](/img/structure/B11639942.png)
![2-(butylsulfanyl)-3-(2-methoxyphenyl)-3H-spiro[benzo[h]quinazoline-5,1'-cyclohexan]-4(6H)-one](/img/structure/B11639947.png)
![N'-[(E)-(6-amino-1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)methylidene]pyridine-3-carbohydrazide](/img/structure/B11639960.png)
![ethyl 3-[(N-benzylglycyl)amino]-5-methoxy-1H-indole-2-carboxylate](/img/structure/B11639964.png)
![Ethyl 5-[(3-chlorophenyl)methoxy]-2-phenyl-1-benzofuran-3-carboxylate](/img/structure/B11639970.png)
![2-Amino-1-(4-bromophenyl)-4-[2-(ethylsulfanyl)-3-thienyl]-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarbonitrile](/img/structure/B11639973.png)
![Ethyl 2-{[4-(4-methylphenoxy)butanoyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B11639974.png)
![2-[(4-{(Z)-[3-(4-chlorobenzyl)-2,4-dioxo-1,3-thiazolidin-5-ylidene]methyl}-2-ethoxyphenoxy)methyl]benzonitrile](/img/structure/B11639976.png)
![N-(4-chlorophenyl)-4-[4-methyl-3-(piperidin-1-ylsulfonyl)phenyl]phthalazin-1-amine](/img/structure/B11639986.png)
![ethyl 2-[2-(3-chlorophenyl)-4-hydroxy-3-{[3-methyl-4-(prop-2-en-1-yloxy)phenyl]carbonyl}-5-oxo-2,5-dihydro-1H-pyrrol-1-yl]-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B11639993.png)

![5-(3,4-Dimethoxyphenyl)-2-{[(4-methylphenyl)amino]methylidene}cyclohexane-1,3-dione](/img/structure/B11640006.png)

